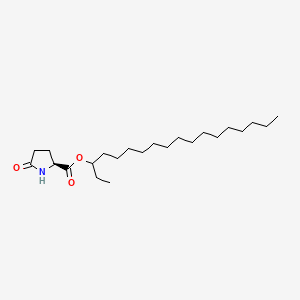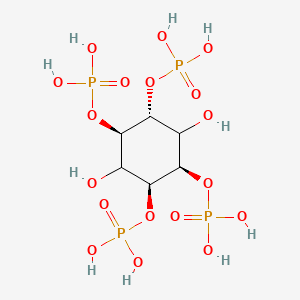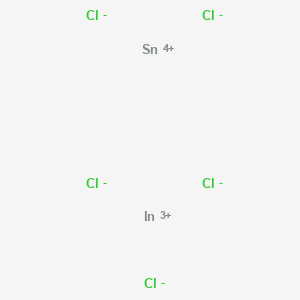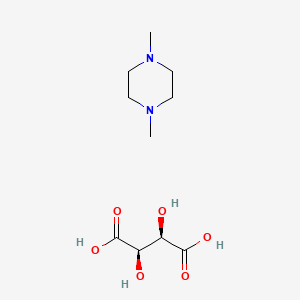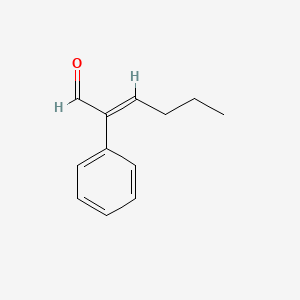
2-Phenylhex-2-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenylhex-2-enal is an organic compound belonging to the class of α,β-unsaturated aldehydes. It is characterized by the presence of a phenyl group attached to a hexenal backbone. This compound is known for its distinctive aroma and is often used in the flavor and fragrance industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Phenylhex-2-enal can be synthesized through various methods, including the aldol condensation of benzaldehyde with hexanal. The reaction typically involves the use of a base catalyst such as sodium hydroxide or potassium hydroxide under controlled temperature conditions to facilitate the formation of the α,β-unsaturated aldehyde.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the aldol condensation process, and the product is purified through distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Phenylhex-2-enal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic addition reactions due to the presence of the α,β-unsaturated carbonyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Grignard reagents or organolithium compounds under anhydrous conditions.
Major Products Formed:
Oxidation: 2-Phenylhexanoic acid.
Reduction: 2-Phenylhex-2-enol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Phenylhex-2-enal has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the flavor and fragrance industry due to its aromatic properties.
Mécanisme D'action
The mechanism of action of 2-Phenylhex-2-enal involves its interaction with various molecular targets and pathways. As an α,β-unsaturated aldehyde, it can undergo Michael addition reactions with nucleophiles, leading to the formation of adducts. These interactions can modulate biological pathways and exert effects such as antimicrobial activity by disrupting microbial cell membranes.
Comparaison Avec Des Composés Similaires
2-Phenylhex-2-enal can be compared with other similar compounds, such as:
2-Phenylbut-2-enal: Another α,β-unsaturated aldehyde with a shorter carbon chain.
5-Methyl-2-phenylhex-2-enal: A structurally similar compound with an additional methyl group.
Uniqueness: this compound is unique due to its specific aromatic profile and its versatility in various chemical reactions. Its longer carbon chain compared to similar compounds provides distinct physical and chemical properties, making it valuable in different applications.
Propriétés
Numéro CAS |
94133-59-2 |
|---|---|
Formule moléculaire |
C12H14O |
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
(E)-2-phenylhex-2-enal |
InChI |
InChI=1S/C12H14O/c1-2-3-7-12(10-13)11-8-5-4-6-9-11/h4-10H,2-3H2,1H3/b12-7- |
Clé InChI |
LYAVRIBWJOVBLZ-GHXNOFRVSA-N |
SMILES isomérique |
CCC/C=C(/C=O)\C1=CC=CC=C1 |
SMILES canonique |
CCCC=C(C=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


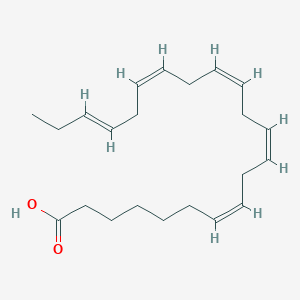
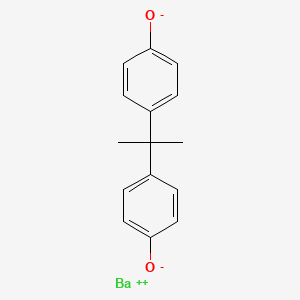

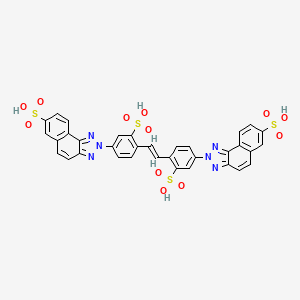
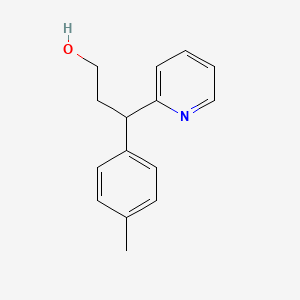
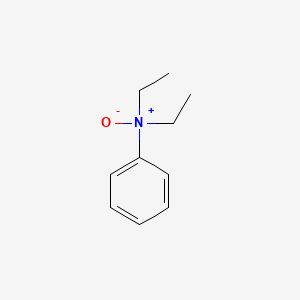
![[(4R)-4-hydroxy-2-methylpentan-2-yl] (2R)-2-ethylhexaneperoxoate](/img/structure/B15177291.png)

